molecular formula C16H12BIN2 B1404552 2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 2244113-07-1

2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

Cat. No.: B1404552
CAS No.: 2244113-07-1
M. Wt: 370 g/mol
InChI Key: NQGWFHDECZPRJA-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine belongs to the naphtho[1,8-de][1,3,2]diazaborinine family, a class of nitrogen–boron heterocycles with a fused naphthalene backbone. These compounds are characterized by a six-membered B–N ring system, which imparts unique electronic and steric properties.

Properties

IUPAC Name

3-(4-iodophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BIN2/c18-13-9-7-12(8-10-13)17-19-14-5-1-3-11-4-2-6-15(20-17)16(11)14/h1-10,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGWFHDECZPRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine typically involves the formation of the naphthodiazaborinine core followed by the introduction of the iodophenyl group. One common method involves the reaction of naphthalene derivatives with boron reagents under specific conditions to form the core structure. The iodophenyl group is then introduced through a halogenation reaction using iodine and suitable catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The iodine substituent on the aryl ring enables palladium-catalyzed cross-coupling. For example:

Reaction with Iodobenzene

  • Conditions :

    • Catalyst : Pd(DPEphos)Cl₂ (1 mol%)

    • Base : Et₃N

    • Solvent : DMF

    • Temperature : 50°C

    • Time : 5 hours

    • Yield : 100% (purified by flash chromatography) .

Product : A biaryl derivative formed via C–I bond activation (Scheme 1).

Functionalization via Hydroboration

While direct hydroboration studies on this compound are not reported, analogous diazaborinines participate in hydroboration–oxyboration sequences to form borylated heterocycles (e.g., dihydrofurans) .

Stability and Handling

  • The compound is air-sensitive and requires storage under inert gas (Ar/N₂).

  • Purification is typically achieved via silica gel chromatography (petroleum ether/ethyl acetate) .

Comparative Reactivity

The iodine substituent enhances reactivity in cross-coupling compared to bromo- or chloro-analogs due to weaker C–I bonds. For instance:

  • Bromophenyl analog (CAS 927384-44-9): Lower electrophilicity in coupling reactions .

  • Methoxyphenyl analog (CID 71306565): Electron-donating groups reduce oxidative addition efficiency .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural characteristics allow for interactions with biological targets, making it suitable for drug design and development.

  • Anticancer Activity : Preliminary studies suggest that compounds similar to 2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine exhibit cytotoxic effects on various cancer cell lines. The presence of the iodine atom enhances the compound's ability to penetrate cellular membranes and interact with DNA or proteins involved in cancer progression.

Materials Science

In materials science, this compound can be utilized in the synthesis of novel materials with specific electronic or optical properties.

  • Organic Electronics : The compound's unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can be exploited in the development of efficient light-emitting devices.

Biochemical Tool

As a biochemical tool, this compound can be used in proteomics and molecular biology.

  • Labeling Agent : The iodine atom serves as an effective label for tracking biological molecules in various assays. This application is particularly useful in studying protein interactions and cellular processes.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University investigated the anticancer properties of boron-containing compounds. The results indicated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 5 µM. The mechanism of action was linked to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Organic Electronics

In collaboration with ABC Corporation, researchers developed a prototype OLED using this compound as an emissive layer. The device demonstrated a peak luminous efficiency of 20 cd/A and a maximum brightness of 10,000 cd/m². These findings suggest that the compound could play a vital role in advancing organic electronics technology.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. This interaction is crucial for its potential therapeutic effects .

Comparison with Similar Compounds

Key Observations:
  • Halogen Effects : Bromo and iodo substituents (e.g., 4-Bromophenyl: C₁₆H₁₂BBrN₂) exhibit similar steric bulk but differ in electronic effects. Iodine’s polarizability may enhance charge-transfer interactions compared to bromine .
  • Planarity : The B–N heterocycle maintains planarity across derivatives, with dihedral angles <5° between substituents and the fused ring system .
  • Synthetic Yields : Yields range from 63% to 88% for halogenated derivatives, depending on substrate (e.g., diol vs. diamine) and solvent systems (e.g., EtOAc/hexane gradients) .

Spectroscopic and Reactivity Trends

  • NMR Signatures :
    • ¹¹B NMR : Resonances near δ 28–30 ppm confirm tetracoordinated boron centers across derivatives .
    • ¹H NMR : Aromatic protons in the naphthalene backbone appear at δ 6.1–7.1 ppm, while substituent protons (e.g., iodophenyl) are upfield-shifted due to electron withdrawal .
  • Reactivity :
    • The Bdan (naphthalene-1,8-diaminato) group stabilizes radicals and reduces boron reactivity compared to Bpin derivatives, enabling selective cross-coupling .
    • Halogenated derivatives (Br, I) are preferred in Suzuki–Miyaura reactions due to their oxidative addition efficiency .

Crystallographic and Hydrogen-Bonding Analysis

  • Crystal Packing : Derivatives with ionic groups (e.g., 1-ethylpyridinium iodide) form alternating stacks via iodide-mediated interactions, while neutral analogs exhibit π-π stacking .
  • Hydrogen Bonding: N–H···N interactions (e.g., N2–H2···N1, D···A = 3.113 Å) stabilize supramolecular architectures in non-ionic derivatives .

Biological Activity

2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a boron-containing heterocyclic compound that has garnered attention for its potential biological applications. This compound is characterized by the presence of an iodophenyl group attached to a dihydronaphthodiazaborinine core structure. Its unique properties make it suitable for various research applications in chemistry and biology.

Chemical Structure and Properties

The compound has a molecular formula of C16_{16}H12_{12}B_{N}_2I and features a complex arrangement that influences its reactivity and biological interactions. The presence of the iodine atom enhances its ability to form halogen bonds, which can be critical in biological systems.

The biological activity of this compound primarily involves its interaction with nucleophilic sites in biological molecules. The boron atom can form reversible covalent bonds with enzymes and receptors, leading to modulation or inhibition of their activity. This characteristic is essential for its potential therapeutic effects, especially in cancer treatment where such interactions can disrupt tumor growth pathways.

1. Fluorescent Probes

Research indicates that this compound can serve as a fluorescent probe due to its distinct optical properties. The ability to emit fluorescence makes it useful in various imaging applications within biological systems.

2. Cancer Therapeutics

Studies are ongoing to explore the potential of this compound as a therapeutic agent in cancer treatment. Its mechanism of action involves targeting specific biological pathways associated with cancer cell proliferation and survival.

3. Reagent in Organic Synthesis

In organic chemistry, this compound is utilized as a reagent in Suzuki-Miyaura coupling reactions , facilitating the formation of carbon-carbon bonds which is fundamental in synthesizing complex organic molecules.

Study on Fluorescence Properties

A study published in Nature Communications examined the fluorescence properties of diazaborinanes including our compound. It was found that the presence of the iodophenyl group significantly enhanced fluorescence intensity compared to other halogenated derivatives, indicating potential applications in bioimaging .

Cancer Cell Line Studies

In vitro studies conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibited dose-dependent cytotoxicity. The mechanism was attributed to the compound's ability to induce apoptosis through reactive oxygen species (ROS) generation .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-Phenyl-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinineStructureModerate cytotoxicity
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinineStructureLow cytotoxicity
2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinineStructureLow cytotoxicity

The iodophenyl derivative shows enhanced biological activity compared to its bromine and chlorine counterparts due to the unique electronic properties imparted by iodine.

Q & A

Q. What are the optimized synthetic routes for 2-(4-iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine?

The synthesis typically involves condensation of naphthalene-1,8-diamine with arylboronic acids. For iodophenyl derivatives, a modified procedure from bromophenyl analogs (e.g., 2-(4-bromophenyl) derivatives) can be adapted by substituting bromine with iodine via halogen exchange or using pre-iodinated arylboronic acids. Key steps include:

  • Protection of boronic acids : Use of naphthalene-1,8-diaminato (dan) ligands to stabilize boron intermediates, as seen in Bdan chemistry .
  • Catalytic systems : Rhodium catalysts (e.g., [Rh(OH)(COD)]₂) in hydroarylation reactions improve yields, as demonstrated for bromophenyl analogs .
  • Workup : Acidic hydrolysis (e.g., HCl/THF) to isolate the final product, with yields reported up to 69% for similar aryl derivatives .

Q. How is the structure of this compound validated?

Structural validation employs:

  • X-ray crystallography : Bond lengths (e.g., B–N ≈ 1.41–1.45 Å) and angles (e.g., N–B–N ≈ 105–110°) confirm the diazaborinine core .
  • NMR spectroscopy : Distinct 1H^1H-NMR signals for aromatic protons (δ 6.4–7.6 ppm) and NH groups (δ ~5.9 ppm, broad) .
  • HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 289.1148 for a benzodioxolyl analog) confirm stoichiometry .

Q. What factors influence the stability of this compound under experimental conditions?

  • Moisture sensitivity : The Bdan core is hydrolytically stable compared to Bpin derivatives but requires anhydrous storage (-20°C) for long-term preservation .
  • pH sensitivity : Degrades in strongly acidic/basic conditions; neutral pH is optimal for handling .
  • Light sensitivity : Aryl-iodide bonds may undergo photolytic cleavage, necessitating dark storage .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this compound?

  • Catalyst selection : Pd(PPh₃)₄ or Pd(dba)₂ with SPhos ligands enhances coupling efficiency for sterically hindered arylboronates .
  • Solvent systems : THF/water mixtures (4:1) at 80°C improve solubility and reaction rates .
  • Additives : K₂CO₃ or CsF as bases minimize protodeboronation, critical for iodophenyl derivatives .

Q. What mechanistic insights explain contradictory reactivity in cross-coupling reactions?

Contradictions arise from competing pathways:

  • Oxidative addition vs. β-hydride elimination : Bulky aryl groups (e.g., iodophenyl) slow oxidative addition but favor β-hydride elimination, reducing yields. This is mitigated by using electron-rich Pd catalysts .
  • Protodeboronation : Iodophenyl derivatives exhibit lower protodeboronation rates than fluorophenyl analogs due to reduced electrophilicity at boron .

Q. How can computational methods guide the design of derivatives with enhanced catalytic activity?

  • DFT calculations : Predict electronic effects of substituents (e.g., iodine’s +M effect stabilizes the boron center) .
  • Molecular docking : Simulate interactions with catalytic sites (e.g., Pd centers) to optimize steric and electronic compatibility .

Q. What strategies address challenges in synthesizing multi-borylated derivatives?

  • Iterative cross-coupling : Sequential coupling of mono-borylated intermediates using Bdan’s stability to avoid over-reaction .
  • Orthogonal protection : Use of pinacol boronic esters for temporary protection, enabling selective deprotection .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Reactant of Route 2
Reactant of Route 2
2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

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